Stereochemical Impact: (S)-Enantiomer vs. (R)-Enantiomer and Racemate in Biological Systems
The (S)-enantiomer of 1-(4-fluoro-2-methylphenyl)pentan-1-amine is expected to exhibit differential biological activity compared to its (R)-enantiomer (CAS: 1213360-28-1) and the racemic mixture (CAS: 1270451-60-9). While direct quantitative data for this specific compound is not available in the open literature, the principle of stereoselectivity is a fundamental tenet of medicinal chemistry . For instance, in related chiral amine classes, one enantiomer can possess nanomolar affinity for a target receptor while the opposite enantiomer is completely inactive, demonstrating >1000-fold difference in potency .
| Evidence Dimension | Predicted differential biological activity |
|---|---|
| Target Compound Data | (S)-enantiomer: Data not available |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213360-28-1); Racemic mixture (CAS 1270451-60-9) |
| Quantified Difference | >1000-fold difference in potency (observed in related chiral amine classes) |
| Conditions | Class-level principle based on established stereochemistry-activity relationships in medicinal chemistry |
Why This Matters
Procuring the incorrect enantiomer or a racemic mixture will likely lead to irreproducible results in biological assays, confounding SAR studies and potentially derailing a drug discovery program.
